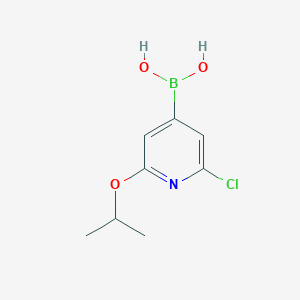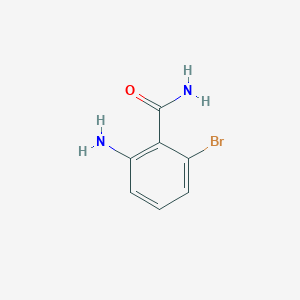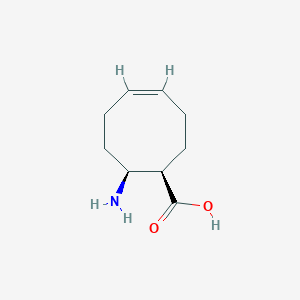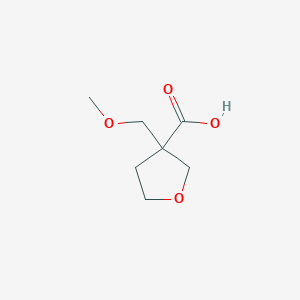![molecular formula C6H5F3OS B2609395 [2-(Trifluoromethyl)thiophen-3-yl]methanol CAS No. 1861024-61-4](/img/structure/B2609395.png)
[2-(Trifluoromethyl)thiophen-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Trifluoromethyl)thiophen-3-yl]methanol” is a chemical compound with the molecular formula C6H5F3OS . It has a molecular weight of 182.17 . The compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . One approach involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5F3OS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
The synthesis of complex molecules often requires novel methodologies that utilize specific functional groups. In this context, the role of thiophene derivatives, including those with trifluoromethyl groups, is noteworthy. For instance, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives using furan-2-yl(phenyl)methanol derivatives. This method is characterized by good yields, high selectivity, low catalyst loading, and faster reaction times, underscoring the utility of thiophene derivatives in organic synthesis (B. Reddy et al., 2012).
Material Science and Polymer Chemistry
Thiophene derivatives are pivotal in the development of materials for electronic applications. For example, methanol treatment has been shown to significantly enhance the efficiency of polymer solar cells based on thieno[3,4-b]-thiophene/benzodithiophene. This is achieved through improvements in built-in voltage, series resistance reduction, charge-transport enhancement, and accelerated charge extraction, highlighting the material science applications of thiophene derivatives (Huiqiong Zhou et al., 2013).
Medicinal Chemistry and Drug Development
The structural versatility of thiophene derivatives enables their application in medicinal chemistry. For instance, the synthesis of new isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives has been achieved using a click chemistry approach. These compounds have shown promising anticancer activity in vitro against various human cancer cell lines, demonstrating the potential of thiophene derivatives in the development of novel anticancer agents (Dina I. A. Othman et al., 2019).
Biofuels and Renewable Energy
The application of thiophene derivatives extends to the field of biofuels and renewable energy. For example, the transesterification of vegetable oil with methanol to produce biodiesel is a critical process in the renewable energy sector. The use of catalysts and different alcohols for this process demonstrates the relevance of methanol and related compounds in the production of biofuels (V. Bokade & G. Yadav, 2007).
Advanced Manufacturing Techniques
The engineering of biological systems for the conversion of methanol to specialty chemicals is an emerging area of research. By engineering Escherichia coli to utilize methanol, researchers have demonstrated the feasibility of converting methanol into biomass components and specialty chemicals, showcasing the potential of thiophene derivatives and methanol in biotechnological applications (W. B. Whitaker et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements, including H227, H302, H315, H319, and H335 . These codes correspond to various hazards, such as being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
[2-(trifluoromethyl)thiophen-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFBKMJBEDTOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)
![2-(3-Bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)



![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)




![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)

